molecular formula C19H23N3S B2667287 N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide CAS No. 398995-86-3

N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide

Cat. No. B2667287
M. Wt: 325.47
InChI Key: CUEGAROVUYRZFT-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The compound you mentioned appears to be a complex organic molecule, likely containing a piperidine ring and a pyridine ring based on its name.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis pathway can vary greatly depending on the starting materials available and the desired yield and purity of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the spatial arrangement of atoms and the lengths and angles of chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (what other compounds can it react with and what are the products) and where it is a product (what reactions produce this compound).



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Antiplatelet and Pharmacological Activities

A derivative closely related to N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide, namely N-acyl-4,7,7-trimethyl-N-phenyl-3-(1-piperidinyl or dimethylamino)bicyclo[2.2.1]hept-2-ene-2-carbothioamides, displayed significant platelet antiaggregating activity in vitro, surpassing or matching the efficacy of acetylsalicylic acid. This compound also demonstrated moderate analgesic, anti-inflammatory, and hypotensive effects in animal models (Ranise et al., 1993).

Synthesis and Characterization

The synthesis and structural analysis of pyridine derivatives, including those similar to N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide, were explored. For instance, the structure of 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide was meticulously characterized, providing insights into the molecular configuration and potential for further chemical modifications (Igonin et al., 1993).

Antimicrobial and Insecticidal Potential

Several pyridine derivatives demonstrated moderate antimicrobial activity against tested bacterial and fungal strains. Furthermore, certain compounds revealed strong aphidicidal activities, suggesting their potential application in agricultural pest management (Bakhite et al., 2014).

Gastric Mucosal Protectant

Substituted 2-pyridinecarbothioamides, related to the core structure of interest, were synthesized and evaluated for their ability to protect the gastric mucosa in rat models. One compound, in particular, showed potency surpassing that of sucralfate and ranitidine against ethanol-induced lesions, identifying it as a potent selective mucosal protectant without antisecretory activity (Kinney et al., 1990).

Molecular Interactions and Medicinal Chemistry

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, sharing a similar structural motif, was studied for its potent and selective antagonism towards the CB1 cannabinoid receptor. This research highlights the significance of structural analysis in the development of pharmacological agents (Shim et al., 2002).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and how the synthesis or properties of the compound could be improved.


properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3S/c1-14-8-9-15(2)17(12-14)21-19(23)22-11-4-3-7-18(22)16-6-5-10-20-13-16/h5-6,8-10,12-13,18H,3-4,7,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEGAROVUYRZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)N2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide

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